REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.Cl.[C:12](=N)(OCC)[CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:13]([C:12]1[NH:10][C:4]2[CH:3]=[C:2]([CH3:1])[C:7]([CH3:8])=[CH:6][C:5]=2[N:9]=1)[CH2:14][CH2:15][CH3:16] |f:1.2|
|
Name
|
|
Quantity
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2.04 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1C)N)N
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCC)(OCC)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Type
|
CUSTOM
|
Details
|
to obtain 3.48 g of crude product which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica (eluant: methylene chloride-methanol (9-1))
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC2=C(N1)C=C(C(=C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |